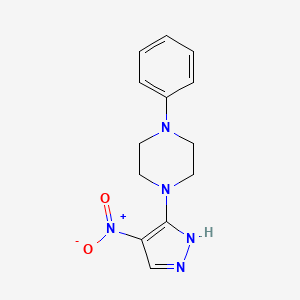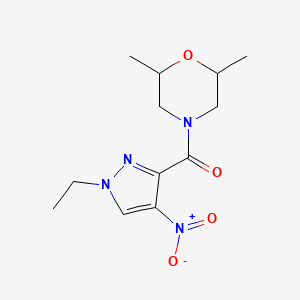![molecular formula C17H14F3N3O3 B10900756 2,2,2-trifluoro-N-{4-[(1Z)-1-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B10900756.png)
2,2,2-trifluoro-N-{4-[(1Z)-1-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-TRIFLUORO-N~1~-(4-{1-[(Z)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is a complex organic compound characterized by the presence of trifluoromethyl, hydrazone, and hydroxybenzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N~1~-(4-{1-[(Z)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-hydroxybenzoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Introduction of the Trifluoromethyl Group: The next step involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. This can be achieved using trifluoroacetic anhydride or trifluoromethyl iodide in the presence of a base such as triethylamine.
Final Coupling Reaction: The final step involves the coupling of the hydrazone intermediate with the trifluoromethylated compound. This is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone group, converting it into the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-TRIFLUORO-N~1~-(4-{1-[(Z)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques, including chromatography and spectroscopy.
Wirkmechanismus
The mechanism of action of 2,2,2-TRIFLUORO-N~1~-(4-{1-[(Z)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-TRIFLUORO-N,N-DIMETHYLACETAMIDE: This compound shares the trifluoromethyl group but lacks the hydrazone and hydroxybenzoyl groups, making it less versatile in terms of chemical reactivity.
2,2,2-TRIFLUORO-N-(4-HYDROXYBENZOYL)ACETAMIDE: This compound contains the hydroxybenzoyl group but lacks the hydrazone group, limiting its ability to form stable metal complexes.
Uniqueness
2,2,2-TRIFLUORO-N~1~-(4-{1-[(Z)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is unique due to the combination of trifluoromethyl, hydrazone, and hydroxybenzoyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C17H14F3N3O3 |
|---|---|
Molekulargewicht |
365.31 g/mol |
IUPAC-Name |
2-hydroxy-N-[(Z)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C17H14F3N3O3/c1-10(22-23-15(25)13-4-2-3-5-14(13)24)11-6-8-12(9-7-11)21-16(26)17(18,19)20/h2-9,24H,1H3,(H,21,26)(H,23,25)/b22-10- |
InChI-Schlüssel |
YXWNUEAYWDJQCY-YVNNLAQVSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10900673.png)
![4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10900677.png)
![[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10900679.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900685.png)

![2-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10900707.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900715.png)

![(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10900727.png)
![1-[3-Amino-6-(4-bromophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B10900735.png)
![N-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900737.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B10900745.png)

![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B10900750.png)
